REACTION_SMILES
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[CH:11]([CH3:12])([CH3:13])[c:14]1[cH:15][cH:16][c:17]([NH2:18])[cH:19][cH:20]1.[Cl:1][c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2>>[c:2]1([NH:18][c:17]2[cH:16][cH:15][c:14]([CH:11]([CH3:12])[CH3:13])[cH:20][cH:19]2)[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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CC(C)c1ccc(Nc2nc3ccccc3[nH]2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |